molecular formula C8H6ClFO2 B8390812 Chloromethyl 3-fluorobenzoate

Chloromethyl 3-fluorobenzoate

Cat. No.: B8390812
M. Wt: 188.58 g/mol
InChI Key: AGIJKEDTKNUAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 3-Fluorobenzoate is a versatile chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. It features both a fluorobenzoate ester and a reactive chloromethyl group, making it a valuable bifunctional synthetic building block. The incorporation of fluorine into organic compounds is a established strategy in modern drug design, as it can significantly improve a molecule's metabolic stability, enhance its lipophilicity, and fine-tune its electronic properties . The chloromethyl group serves as an excellent handle for further chemical transformations, allowing researchers to readily incorporate the 3-fluorobenzoate moiety into more complex molecular architectures through nucleophilic substitution or polymerization reactions. As a result, this compound is primarily used in the synthesis of potential pharmaceutical candidates, including fluorinated heterocycles, and in the development of advanced materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

chloromethyl 3-fluorobenzoate

InChI

InChI=1S/C8H6ClFO2/c9-5-12-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2

InChI Key

AGIJKEDTKNUAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Fluorobenzoate (C₈H₇FO₂)

  • Structural Differences : Lacks the chloromethyl group, replacing it with a simple methyl ester (-OCH₃).
  • Molecular Weight : 154.14 g/mol (lighter due to absence of chlorine).
  • Reactivity : Less electrophilic than chloromethyl esters, leading to slower hydrolysis rates. For example, methyl trifluoroacetate (structurally analogous) shows a hydrolysis rate constant of 0.021 M⁻¹s⁻¹ in acetone-water mixtures, compared to 0.005 M⁻¹s⁻¹ for chloromethyl dichloroacetate under similar conditions .
  • Applications : Primarily used as a flavoring agent or intermediate in organic synthesis .

Methyl 3-(Chloromethyl)-5-Fluorobenzoate (C₉H₈ClFO₂)

  • Structural Differences : Features a chloromethyl group at the 3-position and fluorine at the 5-position (meta-substitution vs. para-substitution in Chloromethyl 3-fluorobenzoate).
  • Molecular Weight : 202.61 g/mol (nearly identical to this compound).
  • Spectroscopic Properties : ¹⁹F NMR chemical shifts for 3-fluorobenzoate derivatives are distinct (~-115 ppm for 3-fluoro vs. -122 ppm for 2-chloro-5-fluoro isomers) due to electronic effects of substituent positions .
  • Synthetic Utility : Used in peptide coupling reactions due to its activated ester group .

3-Chlorobenzaldehyde (C₇H₅ClO)

  • Structural Differences : Replaces the ester group with an aldehyde (-CHO) and lacks fluorine.
  • Molecular Weight : 140.57 g/mol.
  • Reactivity : The aldehyde group undergoes oxidation and condensation reactions, unlike esters. However, the 3-chloro substituent confers similar stability against nucleophilic attack.
  • Safety : Classified as hazardous (causes skin/eye irritation), necessitating handling precautions akin to chloromethyl esters .

Ethyl 3-Chloro-5-Fluorobenzoylformate (C₁₀H₈ClFO₃)

  • Structural Differences : Contains a benzoylformate group (-COCOO-) with ethyl ester and dual halogen substitution (3-Cl, 5-F).
  • Molecular Weight : 230.62 g/mol.
  • Applications : Serves as a precursor in asymmetric synthesis, leveraging fluorine’s steric and electronic effects .

Comparative Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₈H₆ClFO₂ 202.59 Ester, -CH₂Cl, -F 3-F, chloromethyl
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 Ester, -F 3-F
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Aldehyde, -Cl 3-Cl
Methyl 3-(chloromethyl)-5-fluorobenzoate C₉H₈ClFO₂ 202.61 Ester, -CH₂Cl, -F 5-F, 3-chloromethyl
Ethyl 3-chloro-5-fluorobenzoylformate C₁₀H₈ClFO₃ 230.62 Benzoylformate, -Cl, -F 3-Cl, 5-F

Table 2: Reactivity and Stability Parameters

Compound Hydrolysis Rate (M⁻¹s⁻¹)* Degradation Pathway ¹⁹F NMR Shift (ppm)
This compound ~0.004–0.006 (estimated) Likely microbial defluorination -115 to -118 (predicted)
Methyl 3-fluorobenzoate 0.021 (analogous data) Aerobic degradation via Pseudomonas spp. -115 (observed)
Chloromethyl dichloroacetate 0.005 Hydrolysis to dichloroacetic acid N/A

*Data extrapolated from analogous esters in acetone-water systems .

Key Research Findings

  • Hydrolysis Sensitivity : Chloromethyl esters hydrolyze ~4x slower than methyl esters due to steric hindrance from the -CH₂Cl group .
  • Metabolic Stability: 3-Fluorobenzoate derivatives resist enzymatic degradation longer than non-fluorinated analogs, as fluorine impedes aromatic ring oxidation .
  • Synthetic Applications : Chloromethyl groups enable facile functionalization (e.g., nucleophilic substitution for drug derivatization) .

Q & A

Q. What are the standard synthetic routes for preparing chloromethyl 3-fluorobenzoate, and what critical parameters influence reaction efficiency?

this compound is typically synthesized via esterification of 3-fluorobenzoic acid with chloromethylation reagents (e.g., chloromethyl chloroformate). Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance esterification efficiency.
  • Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition of reactive intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve reagent solubility .
  • Purity of precursors : Impurities in 3-fluorobenzoic acid can lead to side reactions; rigorous purification (e.g., recrystallization) is recommended .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological validation involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkage and fluorine substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical safety measures include:

  • Personal protective equipment (PPE) : Use nitrile gloves, Tychem® CPF 4 suits, and Silver Shield® gloves to prevent skin contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight, corrosion-resistant containers at 2–8°C to prevent degradation .
  • Waste disposal : Segregate halogenated waste and use licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under solvent-free or green chemistry conditions?

Advanced optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes vs. 6–12 hours) while maintaining yields >85% .
  • Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse across multiple batches, minimizing waste .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track esterification progress and terminate reactions at peak conversion .

Q. How should conflicting data on the stability of this compound in aqueous environments be resolved?

Contradictory stability data may arise from:

  • pH variability : Hydrolysis rates increase under alkaline conditions (pH > 9); use buffered solutions for reproducible studies .
  • Temperature effects : Accelerated degradation at >25°C requires strict thermal control during experiments .
  • Analytical discrepancies : Cross-validate HPLC and LC-MS results to distinguish degradation products (e.g., 3-fluorobenzoic acid vs. chloromethyl alcohol byproducts) .

Q. What mechanistic insights guide the use of this compound in synthesizing fluorinated bioactive compounds?

The compound’s utility stems from:

  • Electrophilic reactivity : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorine’s electronic effects : Enhances binding affinity in drug candidates by modulating lipophilicity and metabolic stability .
  • Biodegradation pathways : Microbial enzymes (e.g., Pseudomonas spp.) may cleave the ester bond, producing 3-fluorobenzoic acid for environmental fate studies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

To ensure consistency:

  • Quality control (QC) protocols : Implement in-process checks (e.g., TLC or inline IR) to monitor intermediate purity .
  • Standardized reagents : Use anhydrous 3-fluorobenzoic acid (≥99.5% purity) and freshly distilled chloromethylation agents .
  • Statistical design of experiments (DoE) : Apply factorial designs to identify critical factors (e.g., molar ratios, agitation rates) affecting yield .

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